molecular formula C14H29BrN2 B15133619 3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide

3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide

Cat. No.: B15133619
M. Wt: 305.30 g/mol
InChI Key: MRBKRIWWRHEXIM-UHFFFAOYSA-N
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Description

3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide is a type of ionic liquid, which is a salt in the liquid state. This compound is characterized by its imidazolium cation and bromide anion. Ionic liquids like this compound are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide typically involves the alkylation of 1-methylimidazole with a decyl halide, followed by the addition of a bromide source. The reaction is usually carried out under reflux conditions in an organic solvent such as acetonitrile or toluene . The general reaction scheme is as follows:

    Alkylation: 1-methylimidazole reacts with decyl bromide in the presence of a base (e.g., potassium carbonate) to form the desired imidazolium salt.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Yield various imidazolium salts with different anions.

    Oxidation and Reduction: Produce oxidized or reduced forms of the imidazolium cation.

    Complexation: Result in metal-imidazolium complexes.

Scientific Research Applications

3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, such as enzymes and cell membranes, altering their function. The bromide anion can also participate in ionic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-dodecyl-3-methylimidazolium bromide
  • 1-hexadecyl-3-methylimidazolium bromide
  • 1-benzyl-3-methylimidazolium bromide

Uniqueness

3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. Compared to shorter or longer alkyl chain imidazolium salts, it offers a balance between hydrophobicity and solubility, making it versatile for various applications .

Properties

Molecular Formula

C14H29BrN2

Molecular Weight

305.30 g/mol

IUPAC Name

3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide

InChI

InChI=1S/C14H28N2.BrH/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;/h12-13H,3-11,14H2,1-2H3;1H

InChI Key

MRBKRIWWRHEXIM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C[NH+](C=C1)C.[Br-]

Origin of Product

United States

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